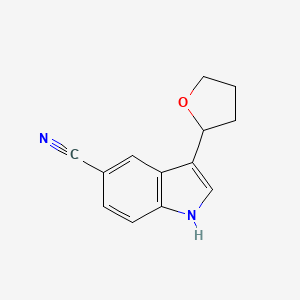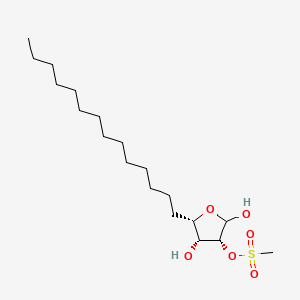
3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indoles are significant due to their presence in many biologically active natural products and their therapeutic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of ortho-alkynylanilines with copper salts to form the indole core . The tetrahydrofuran ring can be introduced via a cycloaddition reaction, often catalyzed by transition metals such as rhodium acetate . The nitrile group is usually introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism by which 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The nitrile group may also play a role in binding to active sites of proteins, affecting their function.
Comparaison Avec Des Composés Similaires
3-(2-Tetrahydrofuranyl)-oxindole: This compound features a similar tetrahydrofuran ring but with an oxindole core.
Spirocyclic oxindoles: These compounds have a spirocyclic structure with an indole or oxindole core and are known for their biological activities.
Uniqueness: 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile is unique due to the presence of both the tetrahydrofuran ring and the nitrile group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
3-(oxolan-2-yl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c14-7-9-3-4-12-10(6-9)11(8-15-12)13-2-1-5-16-13/h3-4,6,8,13,15H,1-2,5H2 |
Clé InChI |
JYLSRTKBLOVQJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=CNC3=C2C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)






![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)

